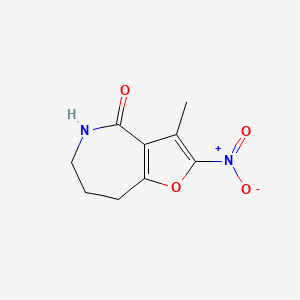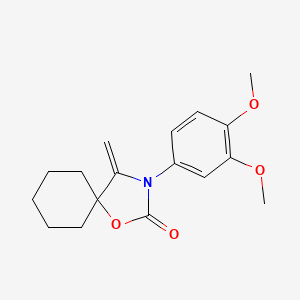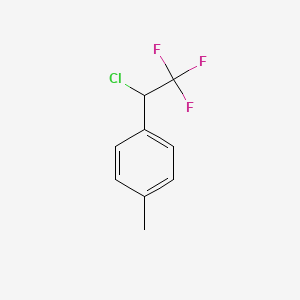
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and various fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- Isoflurane
- 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether
Uniqueness
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
708-65-6 |
|---|---|
Molekularformel |
C9H8ClF3 |
Molekulargewicht |
208.61 g/mol |
IUPAC-Name |
1-(1-chloro-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3 |
InChI-Schlüssel |
SOBQAWIVIICAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


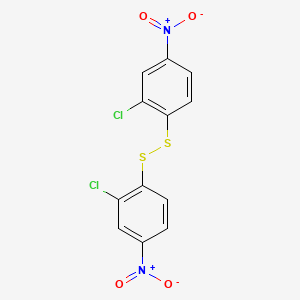

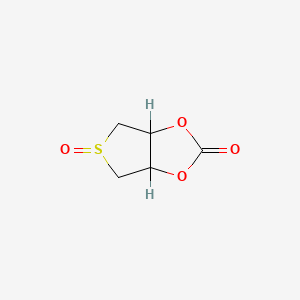
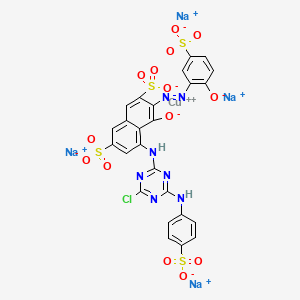
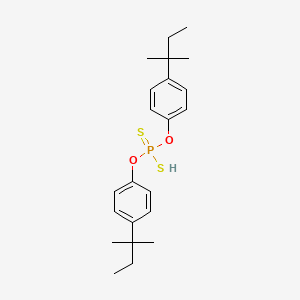
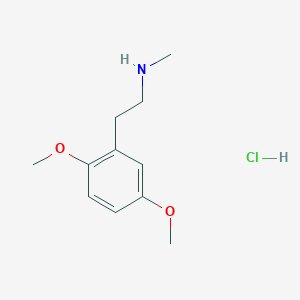
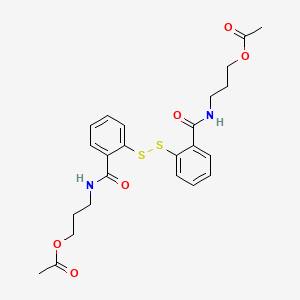
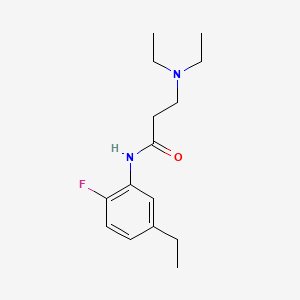

![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
